1-(3-(2-Fluorophenyl)isoxazol-5-yl)ethan-1-ol
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Overview
Description
1-(3-(2-Fluorophenyl)isoxazol-5-yl)ethan-1-ol is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a fluorophenyl group attached to the isoxazole ring, making it a fluorinated derivative. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2-Fluorophenyl)isoxazol-5-yl)ethan-1-ol typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the phenyl ring.
Reduction to Ethan-1-ol: The final step involves the reduction of the intermediate compound to form the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(3-(2-Fluorophenyl)isoxazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-(2-Fluorophenyl)isoxazol-5-yl)ethan-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-(2-Fluorophenyl)isoxazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to its biological effects. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol
- (3-(3-Fluorophenyl)isoxazol-5-yl)methanol
- (3-(2-Methoxyphenyl)isoxazol-5-yl)methanol
- (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol
Uniqueness
1-(3-(2-Fluorophenyl)isoxazol-5-yl)ethan-1-ol is unique due to the presence of the ethan-1-ol group, which imparts distinct chemical and biological properties compared to its analogs. The fluorophenyl group enhances its lipophilicity and ability to interact with biological membranes, making it a valuable compound in various scientific research applications .
Properties
IUPAC Name |
1-[3-(2-fluorophenyl)-1,2-oxazol-5-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-7(14)11-6-10(13-15-11)8-4-2-3-5-9(8)12/h2-7,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOXFIHEILVAHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)C2=CC=CC=C2F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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